Ethyl 2-(phenethylcarbamoylamino)acetate
Description
Ethyl 2-(phenethylcarbamoylamino)acetate (CAS 7150-63-2) is an ethyl ester derivative featuring a carbamoylamino (-NH-C(O)-NH-) group linked to a phenethyl moiety. Its molecular formula is C₉H₁₆N₂O₅, with a molecular weight of 232.24 g/mol.
For instance, Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate is prepared by oxidizing a thioether precursor with 3-chloroperoxybenzoic acid (mCPBA) . Similar methods may apply to the target compound, involving phenethylamine and ethyl chloroacetate intermediates.
Properties
CAS No. |
52631-96-6 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-(2-phenylethylcarbamoylamino)acetate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12(16)10-15-13(17)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,15,17) |
InChI Key |
KJSSJOKIDYVRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(phenethylcarbamoylamino)acetate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of ethyl chloroacetate with phenethylamine under basic conditions can yield this compound . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of esters, including this compound, often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. These reactions are catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(phenethylcarbamoylamino)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Amines in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Aminolysis: Amide.
Scientific Research Applications
Ethyl 2-(phenethylcarbamoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of ethyl 2-(phenethylcarbamoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The phenethylcarbamoylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
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